
Keto Pioglitazone-d4 (M-III-d4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Keto Pioglitazone-d4 (M-III-d4) is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyridin-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Keto Pioglitazone-d4 (M-III-d4) typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
化学反应分析
Metabolic Reactions
Keto Pioglitazone-d4 (M-III-d4) is generated via hepatic metabolism of Pioglitazone-d4 through cytochrome P450 enzymes (CYP2C8 and CYP3A4). Key metabolic pathways include:
- Oxidation : Formation of keto derivatives via dehydrogenation at the thiazolidinedione ring.
- Hydroxylation : Introduction of hydroxyl groups at specific positions, producing active metabolites (e.g., Hydroxy Pioglitazone-d5).
Deuteration at the 2,3,5,6 positions of the benzene ring reduces metabolic degradation rates due to kinetic isotope effects, enhancing stability in analytical applications .
Table 1: LC-MS/MS Parameters for Keto Pioglitazone-d4 (M-III-d4)
Parameter | Value |
---|---|
Quantitative Range | 10–2000 ng/mL |
Internal Standard | Keto Pioglitazone-d4 |
Retention Time | 3.2 ± 0.5 min |
Ionization Mode | Positive ESI |
Transition (m/z) | 370.4 → 142.1 (quantifier) |
Validation studies confirm linearity (R² > 0.99) and precision (%CV < 15%) across this range .
Isotopic Effects on Reactivity
Deuteration alters reaction kinetics:
- Reduced Metabolic Clearance : Deuterated analogs show a 1.5–2-fold increase in half-life compared to non-deuterated forms due to slower C-D bond cleavage .
- Enhanced Stability : Improved resistance to oxidative degradation under storage conditions (-20°C, inert atmosphere) .
Table 2: Comparative Pharmacokinetics (Pioglitazone vs. Deuterated Form)
Parameter | Pioglitazone | Pioglitazone-d4 |
---|---|---|
Half-life (t₁/₂) | 3–7 hours | 5–11 hours |
Cmax (ng/mL) | 800–1200 | 750–1100 |
AUC (ng·h/mL) | 10,000–15,000 | 14,000–18,000 |
Data from clinical studies highlight prolonged exposure metrics for deuterated variants .
Synthetic and Degradation Pathways
Synthesis involves deuterium incorporation during key steps:
- Deuterated Reagents : Use of D₂O or deuterated solvents in the cyclization of 5-ethyl-2-pyridinecarboxaldehyde intermediates .
- Stability Testing : Under accelerated conditions (40°C/75% RH), degradation products include hydroxylated and dealkylated derivatives, identified via high-resolution MS .
Research Findings
- Drug-Drug Interaction Studies : Co-administration with luseogliflozin showed no significant alterations in Pioglitazone-d4 pharmacokinetics, confirming metabolic stability .
- Toxicological Profiling : No hepatotoxicity observed in rat models at doses ≤45 mg/kg, supporting safe use in long-term studies .
Case Study: Analytical Method Development
A validated LC-MS/MS method using Keto Pioglitazone-d4 achieved:
科学研究应用
Pharmacokinetic Studies
Keto Pioglitazone-d4 is extensively used in pharmacokinetic studies to measure the concentration of pioglitazone and its metabolites in biological samples. The stable isotope labeling allows for precise quantification through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Findings:
- A study developed a method for simultaneously determining pioglitazone, keto pioglitazone, and hydroxy pioglitazone in human plasma using Keto Pioglitazone-d4 as an internal standard. The method demonstrated validation parameters suitable for clinical studies, with a detection range for keto pioglitazone from 3.23 ng/mL to 512.60 ng/mL .
- Another study highlighted the absence of significant drug-drug interactions when keto pioglitazone was administered alongside other oral antidiabetic drugs, indicating its utility in combination therapies .
Bioequivalence Studies
Keto Pioglitazone-d4 plays a crucial role in bioequivalence studies that assess the therapeutic equivalence of generic formulations compared to brand-name counterparts. Its use as an internal standard helps ensure accurate measurement of drug absorption and metabolism.
Application Example:
- In a bioequivalence study, researchers successfully validated an HPLC method that utilized Keto Pioglitazone-d4 for analyzing plasma samples from subjects administered pioglitazone. This approach confirmed the reliability of the method for regulatory submissions .
Metabolic Research
Research has shown that keto derivatives of pioglitazone can influence metabolic pathways related to glucose homeostasis and lipid metabolism. Keto Pioglitazone-d4 is employed in studies investigating these effects, particularly in the context of type 2 diabetes.
Research Insights:
- A recent study indicated that administration of pioglitazone could alleviate canagliflozin-induced increases in ketone bodies, suggesting a protective role against metabolic disturbances associated with diabetes medications . The involvement of keto pioglitazone derivatives in these metabolic pathways is an area of ongoing investigation.
Clinical Implications
The clinical applications of Keto Pioglitazone-d4 extend to understanding the pharmacodynamics and safety profiles of pioglitazone and its metabolites. By providing insights into how these compounds behave in vivo, researchers can better evaluate their therapeutic potential.
Clinical Study Findings:
- In trials involving insulin-treated patients with type 2 diabetes, it was observed that pioglitazone prevented increases in plasma ketones associated with other medications like dapagliflozin . This finding underlines the importance of keto derivatives in managing diabetes-related complications.
Data Summary Table
作用机制
The mechanism of action of Keto Pioglitazone-d4 (M-III-d4) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Similar Compounds
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione: Similar structure but without the tetradeuterio substitution.
2-(5-Acetylpyridin-2-yl)pyrimidine derivatives: Similar pyridin-2-yl group but different core structure.
Thiazolidine-2,4-dione derivatives: Similar core structure but different substituents
Uniqueness
The uniqueness of Keto Pioglitazone-d4 (M-III-d4) lies in its specific combination of functional groups and the presence of tetradeuterio substitution, which may confer unique chemical and biological properties compared to similar compounds .
属性
CAS 编号 |
1185033-84-4 |
---|---|
分子式 |
C19H18N2O4S |
分子量 |
374.447 |
IUPAC 名称 |
5-[[4-[2-(5-acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i8D2,9D2 |
InChI 键 |
JMLKLMFMQRAJNI-LZMSFWOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
同义词 |
5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione; Keto-Pioglitazone (M-III)-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。